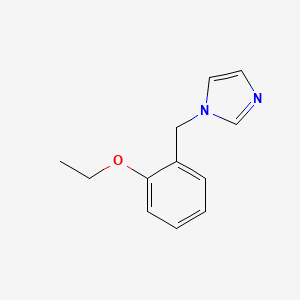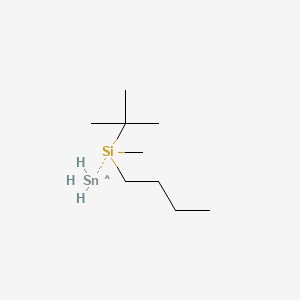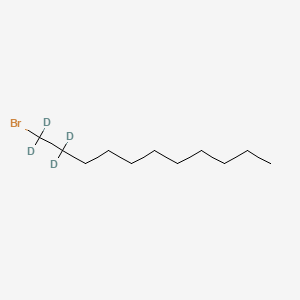
1-Bromoundecane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoundecane-1,1,2,2-d4: is a deuterated derivative of 1-Bromoundecane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoundecane-1,1,2,2-d4 can be synthesized through the bromination of undecane-1,1,2,2-d4. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to achieve the desired isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoundecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and primary amines.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes, specifically undecene derivatives.
Scientific Research Applications
Chemistry: 1-Bromoundecane-1,1,2,2-d4 is used as a precursor in the synthesis of various deuterated compounds. Its isotopic labeling makes it valuable in mechanistic studies and tracing experiments .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry .
Medicine: While not directly used as a drug, this compound serves as a tool in drug development and pharmacokinetic studies. Its isotopic labeling helps in understanding the metabolism and distribution of potential drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Bromoundecane-1,1,2,2-d4 is primarily related to its role as a reactant in chemical reactions. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The deuterium atoms, being isotopes of hydrogen, do not significantly alter the chemical reactivity but provide a means for detailed tracking and analysis in research applications .
Comparison with Similar Compounds
1-Bromoundecane: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling benefits.
1-Bromodecane: A shorter-chain analog with similar reactivity but different physical properties.
1-Bromododecane: A longer-chain analog with similar reactivity but different physical properties.
Uniqueness: 1-Bromoundecane-1,1,2,2-d4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetradeuterioundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-MKQHWYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
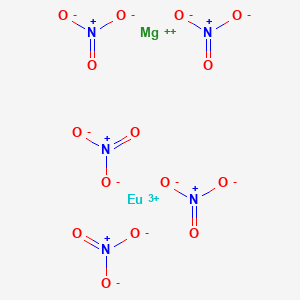
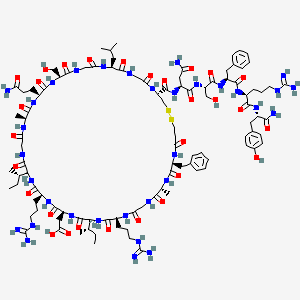
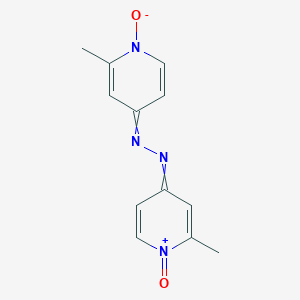


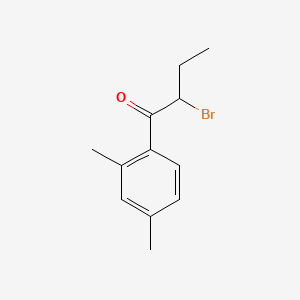
![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate](/img/structure/B566651.png)
